

# A Technical Guide to the Spectroscopic Profile of Boc-D-Asp(OChx)-OH

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## Compound of Interest

Compound Name: *Boc-d-asp(ochex)-oh*

Cat. No.: *B558564*

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Introduction: N- $\alpha$ -(tert-Butoxycarbonyl)-D-aspartic acid  $\beta$ -cyclohexyl ester, commonly abbreviated as Boc-D-Asp(OChx)-OH, is a crucial building block in solid-phase peptide synthesis (SPPS). Its cyclohexyl ester side-chain protection is specifically designed to minimize the formation of aspartimide, a common and problematic side reaction, particularly in sequences containing Asp-Gly or Asp-Ser motifs.<sup>[1][2]</sup> A thorough understanding of its spectroscopic characteristics is essential for identity confirmation, purity assessment, and quality control in synthetic applications.

This technical guide provides a summary of the expected spectroscopic data for Boc-D-Asp(OChx)-OH, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While comprehensive, peer-reviewed spectral assignments for this specific molecule are not readily available in the public domain, this document compiles predicted data based on the compound's known chemical structure and established principles of spectroscopic analysis.

## Molecular Structure and Properties

- Chemical Formula: C<sub>15</sub>H<sub>25</sub>NO<sub>6</sub><sup>[3][4][5]</sup>
- Molecular Weight: 315.36 g/mol <sup>[1][3]</sup>
- CAS Number: 112898-18-7<sup>[4][5]</sup>

- Appearance: White to off-white powder[1][2][6]
- Melting Point: Approximately 93-95 °C[1][2]

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of Boc-D-Asp(OChx)-OH and confirm its elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement.

### Data Summary

Parameter	Expected Value
Molecular Formula	C <sub>15</sub> H <sub>25</sub> NO <sub>6</sub>
Monoisotopic Mass	315.1682 Da
Average Mass	315.3602 Da
Expected Ion Adducts (ESI+)	$[M+H]^+ = 316.1756 \text{ Da}$ $[M+Na]^+ = 338.1575 \text{ Da}$ $[M+K]^+ = 354.1315 \text{ Da}$

Note: The exact mass is calculated as 315.16818752 Da.[3]

## Experimental Protocol (Illustrative)

- Sample Preparation: A dilute solution of Boc-D-Asp(OChx)-OH is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is used.
- Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through an LC system. Data is acquired in positive ion mode over a mass-to-charge (m/z) range of 100-1000.
- Analysis: The resulting spectrum is analyzed to identify the molecular ion peak and its common adducts ( $[M+H]^+$ ,  $[M+Na]^+$ ). The measured m/z values are compared against the

theoretical values to confirm the identity and elemental composition of the compound.

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of Boc-D-Asp(OChx)-OH is expected to show characteristic absorption bands for its carboxylic acid, carbamate (Boc), and ester moieties.

### Data Summary

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3300 - 2500	Broad, Strong	O-H stretch (from carboxylic acid, H-bonded)
3000 - 2850	Strong	C-H stretch (from alkyl and cyclohexyl groups)
~1740	Strong	C=O stretch (from cyclohexyl ester)
~1710	Strong	C=O stretch (from carboxylic acid)
~1690	Strong	C=O stretch (from Boc carbamate)
~1520	Medium	N-H bend (from Boc carbamate)
~1250	Strong	C-O stretch (from ester and carboxylic acid)
~1160	Strong	C-O stretch (from Boc carbamate)

Note: The three distinct carbonyl (C=O) stretching frequencies may overlap, potentially appearing as a single, broad, and very strong absorption band between 1680-1750 cm<sup>-1</sup>.

## Experimental Protocol (Illustrative)

- Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powder is placed onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded. The sample is then scanned, typically over a range of 4000 to 400  $\text{cm}^{-1}$ .
- Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Below are the predicted chemical shifts for  $^1\text{H}$  and  $^{13}\text{C}$  NMR.

### $^1\text{H}$ NMR Data Summary (Predicted)

Solvent:  $\text{CDCl}_3$

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
$\sim 9.0 - 11.0$	broad s	1H	H-OOC (Carboxylic Acid)
~5.30	d	1H	N-H (Boc)
~4.75	m	1H	O-CH (Cyclohexyl)
~4.50	m	1H	$\alpha$ -CH (Asp)
~2.90	m	2H	$\beta$ -CH <sub>2</sub> (Asp)
~1.8 - 1.2	m	10H	CH <sub>2</sub> (Cyclohexyl)

| 1.45 | s | 9H |  $\text{C}(\text{CH}_3)_3$  (Boc) |

## <sup>13</sup>C NMR Data Summary (Predicted)

Solvent: CDCl<sub>3</sub>

Chemical Shift ( $\delta$ , ppm)	Assignment
~174	C=O (Carboxylic Acid)
~171	C=O (Ester)
~156	C=O (Boc)
~80	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~74	O-CH (Cyclohexyl)
~51	$\alpha$ -CH (Asp)
~37	$\beta$ -CH <sub>2</sub> (Asp)
~31	CH <sub>2</sub> (Cyclohexyl)
~28	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~25	CH <sub>2</sub> (Cyclohexyl)

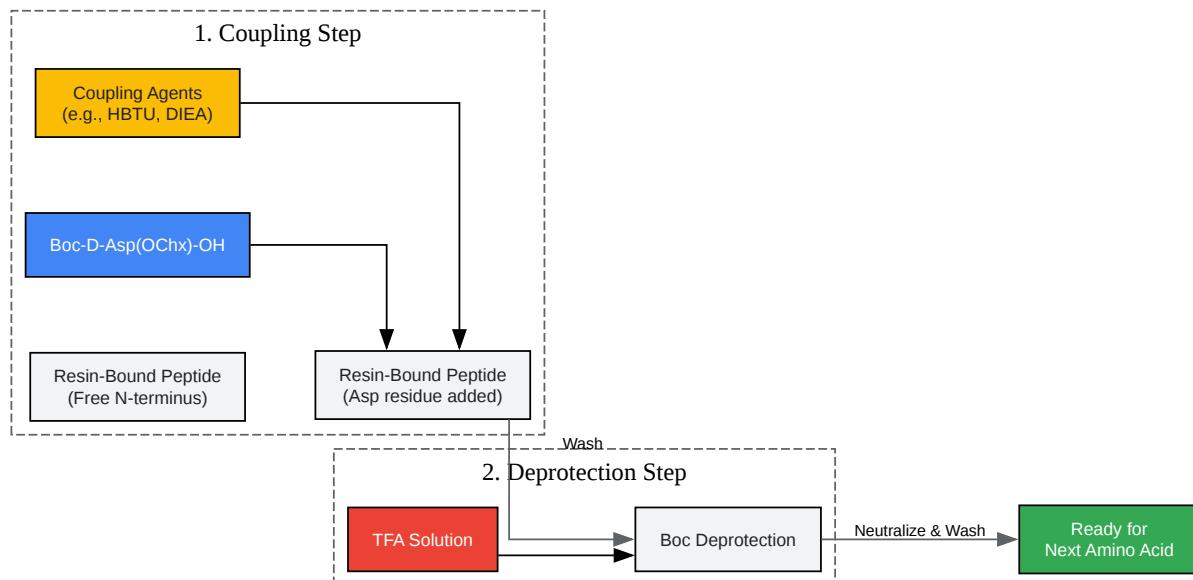
| ~23 | CH<sub>2</sub> (Cyclohexyl) |

## Experimental Protocol (Illustrative)

- Sample Preparation: Approximately 5-10 mg of Boc-D-Asp(OChx)-OH is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition: Standard <sup>1</sup>H and proton-decoupled <sup>13</sup>C NMR spectra are acquired. Additional experiments like DEPT, COSY, and HSQC can be performed for unambiguous signal assignment.
- Analysis: The chemical shifts ( $\delta$ ), signal multiplicities, and integration values are determined. These data are used to elucidate the structure and confirm the identity of the compound by assigning each signal to a specific nucleus in the molecule.

# Application Workflow in Peptide Synthesis

Boc-D-Asp(OChx)-OH is primarily used in Boc-chemistry solid-phase peptide synthesis (SPPS). The workflow below illustrates its role in the incorporation of a D-aspartic acid residue into a growing peptide chain.



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Caption: Workflow for incorporating Boc-D-Asp(OChx)-OH in Boc-SPPS.

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